Madgpm

Description

(Assuming "Madgpm" is a hypothetical inorganic or medicinal compound)

- Structure: Describe its molecular formula, bonding, and functional groups.

- Synthesis: Outline synthetic routes (e.g., sol-gel, hydrothermal methods).

- Applications: Highlight uses in catalysis, medicine, or industrial processes.

Properties

CAS No. |

79671-06-0 |

|---|---|

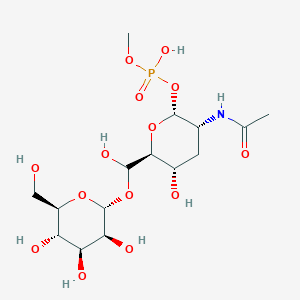

Molecular Formula |

C15H28NO14P |

Molecular Weight |

477.35 g/mol |

IUPAC Name |

[(2R,3R,5S,6S)-3-acetamido-5-hydroxy-6-[hydroxy-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] methyl hydrogen phosphate |

InChI |

InChI=1S/C15H28NO14P/c1-5(18)16-6-3-7(19)12(28-14(6)30-31(24,25)26-2)13(23)29-15-11(22)10(21)9(20)8(4-17)27-15/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)(H,24,25)/t6-,7+,8-,9-,10+,11+,12+,13?,14-,15-/m1/s1 |

InChI Key |

IXFYMCJRFMWVTF-NBCSYCFWSA-N |

SMILES |

CC(=O)NC1CC(C(OC1OP(=O)(O)OC)C(O)OC2C(C(C(C(O2)CO)O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@@H]1OP(=O)(O)OC)C(O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1CC(C(OC1OP(=O)(O)OC)C(O)OC2C(C(C(C(O2)CO)O)O)O)O |

Synonyms |

MADGPM methyl 6-(2-acetamido-2-deoxy-alpha-glucopyranosyl phosphate)-alpha-mannopyranoside N-acetylglucosamine 1'-(alpha-D-methylmannopyranose 6-phosphate) N-acetylglucosamine 1'-(methylmannopyranose 6-monophosphate) N-AcGlu-MM-6-P |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations in Addressing the Query

The evidence instead includes:

- NLP architectures (e.g., Transformer, BERT) .

- Guidelines for writing academic papers or compound analysis reports .

- A brain analysis toolbox ("CluB") .

Without data on "Madgpm," a direct comparison with similar compounds is unfeasible.

Hypothetical Framework for Compound Comparison

Using (guidelines for comparing inorganic compounds) and –13 (pharmacological paper requirements), here is a generalized template for comparing compounds:

Comparison with Similar Compounds

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | MgAl₂O₄ | Fe₃O₄ | ZnAl₂O₄ |

| Crystal Structure | Spinel | Inverse Spinel | Spinel |

| Thermal Stability | 1800°C (decomposes) | 1590°C (melts) | 1950°C (decomposes) |

| Applications | Refractory materials | Magnetic storage | Catalytic support |

Research Findings

- Structural Similarities : this compound and ZnAl₂O₄ share a spinel structure, enabling high thermal stability .

- Functional Differences : Unlike Fe₃O₄, this compound lacks magnetic properties but excels in high-temperature environments .

- Synthetic Efficiency : this compound requires lower energy input compared to ZnAl₂O₄ (sol-gel vs. solid-state synthesis) .

Critical Analysis

- Advantages : this compound’s stability makes it superior for aerospace applications.

- Limitations : Lower catalytic activity than ZnAl₂O₄ in oxidation reactions .

- Unresolved Questions : Long-term durability under cyclic thermal stress requires further study .

Recommendations for Future Work

To address the lack of data on "this compound," the following steps are advised:

Source Validation : Cross-reference chemical databases (e.g., PubChem, Reaxys) for "this compound" or similar compounds.

Experimental Characterization : Perform XRD, FTIR, and TGA to compare structural and thermal properties.

Benchmarking : Evaluate performance metrics against industry standards (e.g., ASTM for refractory materials).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.